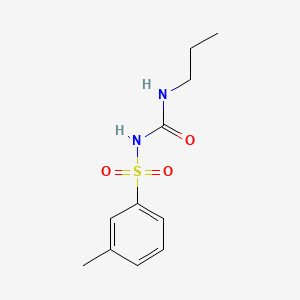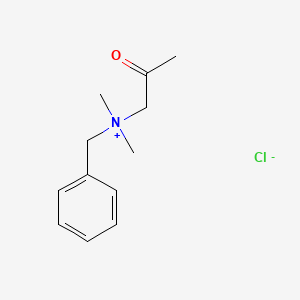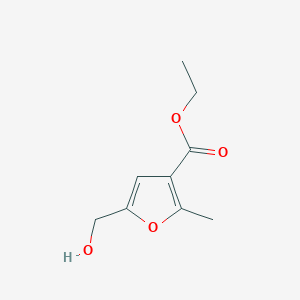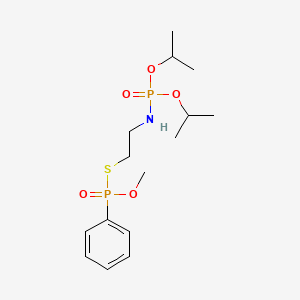
O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphoramido and phosphonothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate typically involves multiple steps. One common method includes the reaction of phenylphosphonothioic dichloride with O-methyl S-(2-hydroxyethyl) phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate products are then purified and further reacted with diisopropylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s phosphonothioate group plays a crucial role in its binding affinity and inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
Uniqueness
O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl phenylphosphonothioate is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both phosphoramido and phosphonothioate groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
21988-57-8 |
|---|---|
Molekularformel |
C15H27NO5P2S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-di(propan-2-yloxy)phosphoryl-2-[methoxy(phenyl)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C15H27NO5P2S/c1-13(2)20-23(18,21-14(3)4)16-11-12-24-22(17,19-5)15-9-7-6-8-10-15/h6-10,13-14H,11-12H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
OHALSGVLUGOHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(NCCSP(=O)(C1=CC=CC=C1)OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


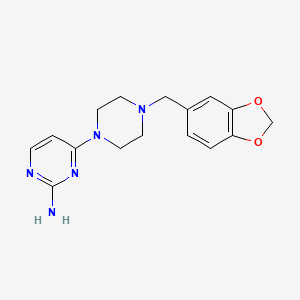

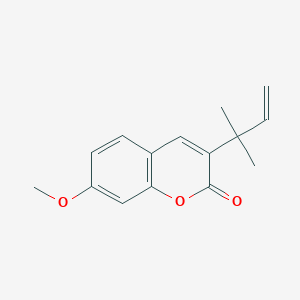
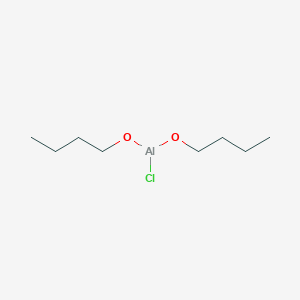
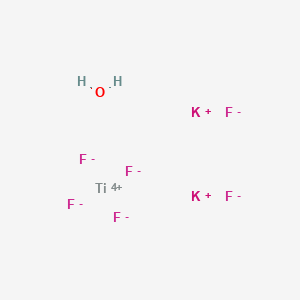
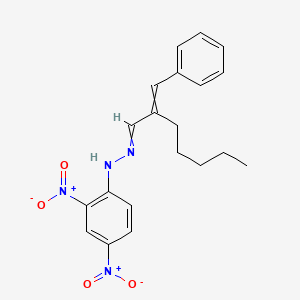
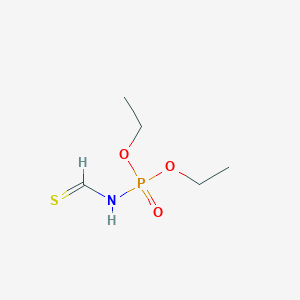
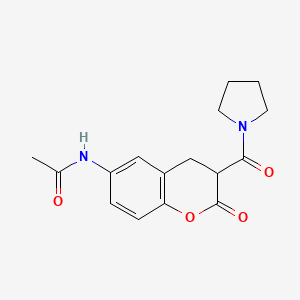
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
